The synthesis of resorufin-beta-D-galactopyranoside typically involves the glycosylation of resorufin with a galactose moiety. The process can be accomplished through several methods, including:
The choice of method may depend on desired purity levels, cost considerations, and available laboratory resources. Enzymatic methods are often preferred for their specificity and mild reaction conditions .
The molecular formula for resorufin-beta-D-galactopyranoside is C_{15}H_{17}O_{7} and its molecular weight is approximately 317.29 g/mol. The structure consists of a resorufin moiety linked via a beta-glycosidic bond to a galactopyranose unit.
Key structural features include:
The compound is non-fluorescent until hydrolyzed, at which point it emits fluorescence with absorption/emission maxima at 575 nm/585 nm respectively .
Resorufin-beta-D-galactopyranoside undergoes hydrolysis catalyzed by beta-galactosidase, resulting in the formation of resorufin and free galactose:
This reaction is characterized by:
The mechanism of action involves the binding of resorufin-beta-D-galactopyranoside to the active site of beta-galactosidase. Upon binding, the enzyme facilitates the cleavage of the glycosidic bond through a nucleophilic attack by an active site residue (typically a glutamic acid or aspartic acid). This results in the release of resorufin, which can then be detected due to its fluorescent properties.
Data from studies indicate that this substrate allows for sensitive detection of beta-galactosidase activity, making it suitable for various applications including enzyme assays and cellular studies .
Resorufin-beta-D-galactopyranoside is widely utilized in various scientific applications:
β-Galactosidase (β-Gal) hydrolyzes RGP via a stereospecific mechanism targeting the β-glycosidic bond between the galactopyranose moiety and the resorufin aglycone. The catalytic process involves:
The specificity for β-linked galactosides arises from complementary hydrogen bonding between enzyme active-site residues (e.g., Arg201, Asn102) and the galactose C4/C6 hydroxyls [7]. RGP’s canonical SMILES representation (OC[C@H]1O[C@@H](Oc2ccc3N=C4C=CC(=O)C=C4Oc3c2)[C@H](O)[C@@H](O)[C@H]1O
) highlights the β-configuration critical for enzymatic recognition [1] [7].
RGP’s superiority over traditional substrates (e.g., fluorescein di-β-D-galactopyranoside, FDG) stems from its single-step activation mechanism:
Substrate | Activation Steps | Time to Max Fluorescence | Quantum Yield |
---|---|---|---|
RGP | 1 | <100 ms | 0.74 |
FDG | 2 | 5–10 min | 0.92 |
Kinetic constants for RGP hydrolysis vary significantly with β-galactosidase sources, reflecting structural adaptations:
Source | Km (µM) | kcat (s⁻¹) | Assay Method |
---|---|---|---|
E. coli | 333 ± 130 | 64 ± 8 | Acoustofluidic mixing [3] |
E. coli | 353 | N/A | Microdroplet fluorescence [10] |
S. cerevisiae | 420 ± 50 | ~30 | Flow cytometry [1] |
Mammalian cells | ~400 | ~40 | Digital ELISA [6] |
RGP enables ultra-sensitive detection of β-galactosidase at single-molecule resolution:
These methods demonstrate that >25% of β-Gal molecules deviate from mean activity by >2 standard deviations, highlighting RGP’s utility in resolving stochastic enzymatic behavior [3] [6] [10].
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